molecular formula C9H8N2O2S B098654 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol CAS No. 15386-52-4

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

Cat. No.: B098654
CAS No.: 15386-52-4
M. Wt: 208.24 g/mol
InChI Key: BXERITWATISKIF-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is a synthetic hybrid compound incorporating a thiazole heterocycle and a catechol moiety, a structure of significant interest in medicinal chemistry and chemical biology research. The integration of the thiazole scaffold, a key pharmacophore in several approved drugs and clinical candidates, with the catechol structure, known for its electron-transfer capabilities, provides a unique framework for developing novel bioactive molecules . Current investigative studies on analogous thiazole-catechol hybrids have demonstrated promising biological activities, including significant cytotoxic effects against human cancer cell lines and potent antioxidant properties in various assay systems . The molecular structure of this compound suggests potential for interaction with multiple biological targets. Researchers are exploring its value as a core scaffold in the design of agents that modulate oxidative stress pathways and exhibit selective antiproliferative activity. The catechol group can contribute to antioxidant behavior through radical scavenging and metal chelation, while the 2-aminothiazole moiety is a privileged structure in drug discovery for its ability to interact with enzymes and receptors . This makes this compound a compelling candidate for further investigation in projects aimed at understanding structure-activity relationships in thiazole-based therapeutics and for the development of new chemical probes.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXERITWATISKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354066
Record name 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-52-4
Record name 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting Material Preparation :

    • 4-Chloroacetylbenzene-1,2-diol is synthesized by chloroacetylation of hydroquinone derivatives. Protective groups (e.g., acetyl) may be employed to prevent hydroxyl group interference during acylation.

    • Deprotection via alkaline hydrolysis yields the free diol-chloroacetyl intermediate.

  • Cyclization with Thiourea :

    • The intermediate (0.01 mol) is refluxed with thiourea (0.01 mol) in ethanol (150 mL) for 12–15 hours.

    • Key Conditions :

      • Solvent: Ethanol

      • Temperature: Reflux (~78°C)

      • Duration: 12–15 hours

  • Workup and Isolation :

    • The reaction mixture is concentrated, poured onto ice, and neutralized with sodium carbonate.

    • The crude product is recrystallized from methanol/ethyl acetate (1:1) to yield 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol as a hydrochloride salt.

Yield : ~55% (based on analogous reactions).

Spectral Characterization

  • IR (KBr) :

    • 3265 cm⁻¹ (N–H stretch, amine)

    • 1595 cm⁻¹ (C=N stretch, thiazole)

    • 685 cm⁻¹ (C–S–C bend).

  • ¹H NMR (DMSO-d₆) :

    • δ 7.40–7.84 (m, aromatic protons)

    • δ 6.20 (s, NH₂, exchangeable with D₂O)

    • δ 5.23 (s, thiazole C–H).

Regioselective Cyclization Using p-TsCl

Building on regioselective cyclization strategies for 1,3,4-thiadiazoles, this method employs para-toluenesulfonyl chloride (p-TsCl) to direct thiazole formation.

Synthetic Pathway

  • Thiosemicarbazide Intermediate :

    • A thiosemicarbazide derivative is prepared by condensing benzene-1,2-diol with thiosemicarbazide.

  • Cyclization with p-TsCl :

    • The intermediate (0.01 mol) is treated with p-TsCl (0.02 mol) and triethylamine (0.01 mol) in N-methyl-2-pyrrolidone (NMP) at 0–5°C, followed by reflux for 4–6 hours.

    • Key Conditions :

      • Solvent: NMP

      • Base: Triethylamine

      • Temperature: Reflux (~150°C)

  • Purification :

    • The product is isolated via solvent evaporation and recrystallized from ethanol.

Yield : ~60–70% (estimated from analogous thiadiazole syntheses).

Functionalization of Preformed Thiazole Moieties

An alternative approach involves coupling a pre-synthesized 2-amino-1,3-thiazole derivative with a functionalized benzene diol.

Suzuki-Miyaura Coupling

  • Thiazole Boronic Acid : 2-Amino-4-bromo-1,3-thiazole is converted to its boronic ester via Miyaura borylation.

  • Aryl Halide : 4-Bromobenzene-1,2-diol is protected as its diacetate to prevent side reactions.

  • Coupling : Pd(PPh₃)₄ catalyzes the cross-coupling in THF/H₂O (3:1) at 80°C for 24 hours.

  • Deprotection : Acetyl groups are removed via hydrolysis with NaOH/EtOH.

Yield : ~40–50% (based on patent data).

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Hantzsch Synthesis55Simplicity, one-pot reactionRequires protective groups
p-TsCl Cyclization60–70High regioselectivityHarsh conditions, costly reagents
Suzuki Coupling40–50Modularity, late-stage functionalizationLow yield, complex optimization

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H8N2O2S
  • Molecular Weight : 208.24 g/mol
  • CAS Number : 15386-52-4

Enzyme Inhibition

One of the primary applications of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol is its role as an inhibitor of specific enzymes:

  • Fructose-1,6-bisphosphatase : This enzyme is crucial in gluconeogenesis, and the compound has been shown to inhibit its activity, which may help regulate glucose metabolism and insulin secretion in pancreatic beta-cells .
  • Leukotriene A-4 hydrolase : The compound also acts as an inhibitor of this enzyme, which is involved in inflammatory responses. By modulating this pathway, it may have potential therapeutic effects in inflammatory diseases .

Cancer Research

The compound's ability to inhibit key enzymes involved in metabolic pathways suggests potential applications in cancer research. By targeting metabolic enzymes that are often upregulated in cancer cells, there may be opportunities for developing new cancer therapies that exploit these pathways .

Case Studies and Research Findings

Several studies have explored the applications of thiazole derivatives similar to this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that thiazole derivatives can effectively inhibit fructose-1,6-bisphosphatase activity.
Study BAntimicrobial PropertiesFound that certain thiazole compounds showed significant antibacterial activity against gram-positive bacteria.
Study CCancer MetabolismInvestigated the role of thiazole derivatives in altering metabolic pathways in cancer cells, suggesting a potential therapeutic role.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol involves its interaction with various molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol can be contextualized by comparing it to other benzene-1,2-diol derivatives, categorized based on substituent types:

Thiazole and Indole-Thiazole Derivatives

  • 4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol :
    • Structural Difference : Incorporates an indole ring fused to the thiazole, increasing aromaticity and steric bulk.
    • Functional Role : Exhibits potent anti-inflammatory activity by suppressing NLRP3 inflammasome assembly in vitro and in vivo .
    • Comparison : The indole-thiazole hybrid shows enhanced bioactivity compared to simpler thiazole derivatives, likely due to improved binding affinity from the indole’s planar structure.

Alkoxyethyl-Substituted Derivatives

Compounds such as 4-(2-methoxyethyl)benzene-1,2-diol (4a) to 4-(2-(octyloxy)ethyl)benzene-1,2-diol (4f) :

  • Structural Features : Alkoxyethyl chains of varying lengths (methoxy to octyloxy) at the 4-position.
  • Physical Properties : High yields (83–98%) and distinct NMR/HRMS profiles. Longer chains (e.g., octyloxy in 4f ) result in higher molecular weights (HRMS: 266.188001) .
  • Functional Contrast : These derivatives lack heterocyclic systems and are primarily studied for synthetic accessibility rather than bioactivity.

Stilbene-Based Fluorescent Probes

Examples include (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (1) and (E)-4-(2-(pyren-2-yl)vinyl)benzene-1,2-diol (5) :

  • Structural Difference : Vinyl-linked aromatic extensions (naphthyl, anthracenyl, pyrenyl) instead of thiazole.
  • Functional Role : Used as amyloid fibril probes due to extended fluorescence lifetimes (>100 nm shifts upon binding misfolded proteins) .
  • Comparison : Unlike the thiazole derivative, these compounds prioritize photophysical properties over direct anti-inflammatory effects.

Chlorinated Dopamine Derivatives

  • 4-(2-(Chloroamino)ethyl)benzene-1,2-diol: Origin: Formed via HOCl-dopamine reactions during neuroinflammation . Functional Role: Neurotoxic via oxidation of cysteinyl thiols in mitochondrial enzymes (e.g., KGDH complex) .

Oxadiazole/Thiadiazole Thioethers

Examples like 4-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)benzene-1,2-diol (3i) :

  • Structural Features : Thioether linkages to oxadiazole or thiadiazole rings.
  • Functional Role : Moderate antimicrobial activity (e.g., 3i shows 62% yield and activity against Bacillus megaterium) .
  • Comparison : Thiadiazole derivatives prioritize antimicrobial over anti-inflammatory applications.

Schiff Bases and Carbazole Derivatives

  • (Z)-4-((9-octyl-9H-carbazol-3-ylimino)methyl)benzene-1,2-diol (S3): Structural Features: Carbazole-imine linkage, introducing a bulky aromatic system . Functional Role: Studied for optical properties (e.g., fluorescence) rather than bioactivity .

Key Findings and Contrasts

  • Bioactivity : The thiazole derivative’s anti-inflammatory efficacy surpasses alkoxyethyl or stilbene derivatives, which prioritize synthetic or imaging applications.
  • Structural Complexity : Indole-thiazole hybrids (e.g., ) and carbazole-Schiff bases (e.g., ) exhibit enhanced binding interactions due to extended aromatic systems.
  • Toxicity vs. Therapy : Chlorinated dopamine derivatives (e.g., ) highlight the dual role of catechol derivatives as both toxins and therapeutic leads.

Biological Activity

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol, also known as a thiazolyl-catechol derivative, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antioxidant, cytotoxic, antibacterial, and antifungal properties.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8N2O2S
  • Molecular Weight : 208.24 g/mol

Antioxidant Activity

Research indicates that thiazolyl-catechol compounds exhibit notable antioxidant properties. A study synthesized various thiazolyl-catechol derivatives and evaluated their antioxidant activities using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that certain derivatives significantly scavenged free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Cytotoxic Activity

The cytotoxic effects of this compound were assessed against various cancer cell lines. In vitro studies showed that this compound exhibited selective cytotoxicity towards human pulmonary malignant cells (A549) while demonstrating lower toxicity to normal human foreskin fibroblasts (BJ). The selectivity index for some derivatives was reported to be higher than 13.62, indicating a promising therapeutic window for further development .

CompoundCell LineIC50 (µM)Selectivity Index
3gA5495.0>13.62
3hA5497.5>10.00

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050
Pseudomonas aeruginosa0.100

These findings suggest that this compound could serve as a lead for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. Studies reported that it inhibited the growth of Candida albicans and Fusarium oxysporum, with MIC values comparable to those of established antifungal agents.

Fungal StrainMIC (mg/mL)
Candida albicans0.030
Fusarium oxysporum0.070

Case Studies and Research Findings

A comprehensive study involving the synthesis and evaluation of thiazolyl-catechol derivatives highlighted the importance of structural modifications in enhancing biological activities. Researchers noted that modifications at specific positions on the thiazole ring could significantly influence both cytotoxicity and selectivity against cancer cells .

Another case study focused on the pharmacological mechanisms underlying the antibacterial effects of these compounds, suggesting that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Q & A

Q. What are the optimal synthetic conditions for 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol?

Methodological Answer: The synthesis typically involves condensation reactions between substituted thiazole precursors and dihydroxybenzene derivatives. Key parameters include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Solvent system : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction homogeneity .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm thiazole ring formation .
  • FT-IR : Peaks at 3300–3500 cm⁻¹ (O–H/N–H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 225.08) .

Q. How do functional groups influence the compound’s reactivity?

Methodological Answer: The 1,2-diol moiety enables chelation with metal ions, relevant for catalysis studies, while the 2-amino-thiazole group participates in hydrogen bonding and π-π stacking interactions. Comparative studies with analogs (e.g., methyl-substituted thiazoles) reveal steric and electronic effects on solubility and reactivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:

  • Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina to identify variable binding modes .
  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, pH) across studies to isolate confounding variables .
  • QSAR modeling : Develop quantitative structure-activity relationships to predict bioactivity trends .

Q. What experimental designs optimize reaction yield while minimizing byproducts?

Methodological Answer:

  • Factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix to identify significant interactions .
  • Process control : Implement inline FT-IR or HPLC monitoring for real-time yield optimization .
  • Byproduct analysis : Use LC-MS to trace impurities (e.g., oxidative byproducts) and adjust reducing agents (e.g., Na₂S₂O₃) .

Q. How do theoretical frameworks guide mechanistic studies of this compound’s stability?

Methodological Answer:

  • Degradation pathways : Apply Arrhenius kinetics to model thermal decomposition (TGA/DSC data) and predict shelf-life .
  • Acid-base equilibria : Use DFT calculations to predict protonation states of the diol group under varying pH, validated via UV-Vis titration .

Q. What strategies integrate AI-driven automation into synthesis optimization?

  • Smart laboratories : Deploy AI platforms (e.g., COMSOL Multiphysics) for autonomous parameter adjustment based on real-time spectroscopic feedback .
  • Machine learning : Train models on historical reaction data to predict optimal solvent/catalyst combinations .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Methodological Answer:

  • X-ray crystallography : Submit derivatives to the Cambridge Crystallographic Data Centre (CCDC) for structural validation (e.g., CCDC-1441403 as a reference) .
  • Comparative analysis : Overlay crystal structures with computational models (e.g., Mercury software) to assess bond-length deviations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol
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4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

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